Cas no 22396-14-1 (ethyl 2-cyclopropyl-3-oxobutanoate)

Ethyl 2-cyclopropyl-3-oxobutanoate is a versatile ester compound featuring a cyclopropyl group and a β-ketoester functionality. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of cyclopropane-containing molecules and heterocyclic compounds. The reactive β-ketoester moiety allows for further functionalization through alkylation, condensation, or reduction reactions. The cyclopropyl group contributes to steric and electronic effects, influencing reactivity in targeted transformations. This compound is commonly employed in pharmaceutical and agrochemical research due to its ability to serve as a building block for biologically active scaffolds. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
ethyl 2-cyclopropyl-3-oxobutanoate structure
22396-14-1 structure
Product Name:ethyl 2-cyclopropyl-3-oxobutanoate
CAS No:22396-14-1
MF:C9H14O3
MW:170.205663204193
CID:1409797
PubChem ID:23631357
Update Time:2025-06-15

ethyl 2-cyclopropyl-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropaneacetic acid, a-acetyl-, ethyl ester
    • ethyl 2-cyclopropyl-3-oxobutanoate
    • 22396-14-1
    • 2-cyclopropyl-3-oxobutyric acid ethyl ester
    • ethyl2-cyclopropyl-3-oxobutanoate
    • DB-164284
    • AWQFDRSQMHGUKB-UHFFFAOYSA-N
    • SCHEMBL3385655
    • 2-Cyclopropyl-3-oxobutanoic acid ethyl ester
    • CS-0435168
    • EN300-125098
    • Inchi: 1S/C9H14O3/c1-3-12-9(11)8(6(2)10)7-4-5-7/h7-8H,3-5H2,1-2H3
    • InChI Key: AWQFDRSQMHGUKB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(C)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 170.094
  • Monoisotopic Mass: 170.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4A^2
  • XLogP3: 1.5

ethyl 2-cyclopropyl-3-oxobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B126338-25mg
ethyl 2-cyclopropyl-3-oxobutanoate
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$ 70.00 2022-06-07
TRC
B126338-50mg
ethyl 2-cyclopropyl-3-oxobutanoate
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$ 95.00 2022-06-07
TRC
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$ 365.00 2022-06-07
Enamine
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$101.0 2023-06-08
Enamine
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$152.0 2023-06-08
Enamine
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22396-14-1 91%
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$216.0 2023-06-08
Enamine
EN300-125098-0.5g
ethyl 2-cyclopropyl-3-oxobutanoate
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$407.0 2023-06-08
Enamine
EN300-125098-1.0g
ethyl 2-cyclopropyl-3-oxobutanoate
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$528.0 2023-06-08
Enamine
EN300-125098-2.5g
ethyl 2-cyclopropyl-3-oxobutanoate
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$1034.0 2023-06-08
Enamine
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ethyl 2-cyclopropyl-3-oxobutanoate Related Literature

Additional information on ethyl 2-cyclopropyl-3-oxobutanoate

Comprehensive Guide to Ethyl 2-Cyclopropyl-3-Oxobutanoate (CAS No. 22396-14-1): Properties, Applications, and Industry Insights

Ethyl 2-cyclopropyl-3-oxobutanoate (CAS No. 22396-14-1) is a specialized organic compound widely recognized in pharmaceutical and fine chemical industries. This ester derivative, featuring a cyclopropyl ring and a β-ketoester functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular structure (C9H14O3) combines reactivity with stability, making it valuable for constructing complex molecules. Recent trends show growing interest in cyclopropyl-containing compounds due to their unique ring strain and metabolic stability, which align with drug discovery demands for improved bioavailability.

In the context of green chemistry advancements, researchers are exploring sustainable synthesis routes for ethyl 2-cyclopropyl-3-oxobutanoate. A 2023 study highlighted its potential as a building block for biodegradable polymers, addressing the global push for eco-friendly materials. The compound's keto-ester moiety enables diverse transformations, including condensations and reductions—frequently asked questions in organic chemistry forums focus on optimizing these reactions for industrial scale-up. Analytical techniques like GC-MS and NMR are essential for quality control, as purity significantly impacts downstream applications.

The pharmaceutical sector utilizes CAS 22396-14-1 in developing small-molecule therapeutics, particularly for central nervous system targets. Its cyclopropyl group enhances membrane permeability, a hot topic in blood-brain barrier research. Formulation scientists often search for "ester prodrug strategies" where this compound's structure offers advantages. Meanwhile, fragrance industries employ it as a precursor for woody-amber notes, capitalizing on the trend toward synthetic aroma chemicals with natural olfactory profiles.

From a regulatory perspective, ethyl 2-cyclopropyl-3-oxobutanoate complies with major chemical inventories (REACH, TSCA). Safety data sheets emphasize standard organic compound handling—a frequent search query concerns "compatible storage materials for β-ketoesters," with glass and stainless steel being optimal choices. Thermal stability studies indicate decomposition above 200°C, making it suitable for most industrial processes. Chromatographic purification methods remain a key discussion point in patent literature, reflecting the compound's importance in high-value applications.

Emerging applications include its use in agrochemical intermediates, where the cyclopropane motif contributes to pest resistance management. This aligns with the agricultural industry's search for "next-generation crop protection" solutions. Analytical challenges, such as distinguishing stereoisomers during chiral synthesis, generate substantial academic interest—recent publications describe advanced HPLC methods for enantiomeric resolution. The compound's logP value (~1.5) makes it a case study for QSAR modeling tutorials, frequently referenced in computational chemistry courses.

Supply chain dynamics for CAS 22396-14-1 reflect broader chemical industry trends, with just-in-time manufacturing reducing inventory costs. Quality specifications typically require ≥98% purity, verified by HPLC analysis—technical forums often discuss "troubleshooting esterification byproducts" in production batches. As synthetic biology advances, microbial production of similar oxobutanoate derivatives may present future alternatives, though chemical synthesis currently dominates commercial supply.

In material science, the compound's ability to form metal chelates enables applications in catalysis. Patent analyses reveal growing interest in its derivatives for asymmetric hydrogenation ligands—a trending topic in homogeneous catalysis research. Stability studies under various pH conditions (especially for hydrolytic susceptibility) provide crucial data for formulation scientists, addressing common queries about shelf-life optimization.

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